BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)-3,3-difluoropiperidine

Physicochemical profiling Lipophilicity CNS drug design

This 2-(4-Bromophenyl)-3,3-difluoropiperidine (CAS 1784287-38-2) is a critical building block for medicinal chemistry programs targeting gamma-secretase modulation (GSM) and HDM2-p53 protein–protein interactions. The para-bromine substituent enables versatile Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Ullmann), while the 3,3-difluoro motif reduces piperidine basicity by ~1 pKa unit, enhancing passive permeability and metabolic stability. The 2-aryl regiochemistry places the pharmacophore in the sterically and electronically distinct orientation validated in in vivo GSM profiling (selective Aβ42 lowering without Notch toxicity) and HDM2 inhibitor co-crystal structures (PDB 5HMI). This scaffold is also exploited in blood-brain-barrier-penetrant kinase inhibitors (VEGFR2/FYN) and NR2B-selective NMDA antagonists. Procure this high-purity intermediate to accelerate your lead optimization and parallel library synthesis campaigns.

Molecular Formula C11H12BrF2N
Molecular Weight 276.12 g/mol
Cat. No. B13055495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-3,3-difluoropiperidine
Molecular FormulaC11H12BrF2N
Molecular Weight276.12 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C2=CC=C(C=C2)Br)(F)F
InChIInChI=1S/C11H12BrF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2
InChIKeyVRUWGUWFCDHECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-3,3-difluoropiperidine (CAS 1784287-38-2): A Differentiated 2-Aryl-3,3-difluoropiperidine Building Block for CNS and Oncology Medicinal Chemistry Programs


2-(4-Bromophenyl)-3,3-difluoropiperidine (CAS 1784287-38-2; molecular formula C11H12BrF2N; MW 276.12) is a disubstituted piperidine bearing a para-bromophenyl group at the 2-position and geminal difluoro substitution at the 3-position. This compound belongs to the 2-aryl-3,3-difluoropiperidine subclass, a scaffold explicitly validated in gamma-secretase modulator (GSM) programs targeting selective Aβ42 lowering without Notch-related toxicity [1], and in 3,3-disubstituted piperidine-based HDM2-p53 protein–protein interaction inhibitors that achieved tumor regression in xenograft models [2]. The 3,3-difluoro motif reduces piperidine basicity by approximately one pKa unit relative to the parent piperidine [3], conferring differentiated physicochemical and pharmacokinetic properties compared to non-fluorinated phenylpiperidine analogs. The para-bromine substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) that is absent in the corresponding chloro or des-halo congeners.

Why 2-(4-Bromophenyl)-3,3-difluoropiperidine Cannot Be Casually Substituted by Its 4-Positional Isomer, Chloro Analog, or Non-Fluorinated Congener


Although several bromophenyl-difluoropiperidine isomers and halogen-substituted variants share the same molecular formula class, simple substitution across these options without systematic evidence risks compromising both synthetic utility and biological activity. The 2-aryl regiochemistry places the bromophenyl substituent in a sterically and electronically distinct orientation relative to the secondary amine compared to the 4-aryl isomer, directly altering the vector of any downstream elaborated pharmacophore [1]. The presence of the 3,3-difluoro motif lowers the piperidine nitrogen pKa by approximately one log unit relative to non-fluorinated 2-(4-bromophenyl)piperidine (LogP 3.5925 vs. 3.5089 for the difluoro analog) , affecting both protonation state at physiological pH and passive membrane permeability. Replacement of bromine with chlorine reduces the molecular weight by ~44 Da and eliminates the heavy-atom handle required for certain Pd-catalyzed cross-coupling chemistries . These differences are non-trivial: the 2-aryl-3,3-difluoropiperidine scaffold, but not the 4-aryl regioisomer, was explicitly selected for in vivo GSM profiling in transgenic APP mice, with compound 1f achieving selective Aβ42 lowering at a 250 mg/kg oral dose without Notch-related toxicity [2].

Head-to-Head Physicochemical, Scaffold, and Synthetic-Utility Differentiation Evidence for 2-(4-Bromophenyl)-3,3-difluoropiperidine


LogP and TPSA Comparison: 2-(4-Bromophenyl)-3,3-difluoropiperidine vs. Non-Fluorinated 2-(4-Bromophenyl)piperidine

The 3,3-difluoro substitution in the target compound reduces the computed octanol–water partition coefficient (LogP) relative to the non-fluorinated analog 2-(4-bromophenyl)piperidine. The target compound has a predicted LogP of 3.5089 , whereas the non-fluorinated analog 2-(4-bromophenyl)piperidine (CAS 383128-14-1) has a predicted LogP of 3.5925 [1]. This ΔLogP of –0.0836 reflects the electron-withdrawing effect of the geminal fluorine atoms, which decrease overall lipophilicity. Both compounds share an identical topological polar surface area (TPSA) of 12.03 Ų, indicating that the fluorine substitution modulates lipophilicity without altering the polar surface area footprint relevant for blood–brain barrier penetration prediction.

Physicochemical profiling Lipophilicity CNS drug design

Molecular Weight and Heavy-Atom Synthetic Handle: Bromo vs. Chloro Analog Comparison

The target 4-bromophenyl compound (MW 276.12) is 44.45 Da heavier than its 4-chlorophenyl congener, 2-(4-chlorophenyl)-3,3-difluoropiperidine (CAS 1784373-97-2, MW 231.67) . This mass difference is entirely attributable to the Br vs. Cl atomic substitution. Critically, the C–Br bond (bond dissociation energy ~285 kJ/mol) exhibits substantially higher reactivity in Pd(0)-catalyzed oxidative addition compared to the C–Cl bond (~350 kJ/mol), enabling milder Suzuki–Miyaura, Buchwald–Hartwig, and other cross-coupling conditions for downstream diversification without requiring specialized ligand systems or elevated temperatures [1]. The bromine atom also provides a convenient mass spectrometry signature (1:1 isotopic pattern for ⁷⁹Br:⁸¹Br) that facilitates reaction monitoring.

Cross-coupling chemistry Synthetic accessibility Halogen selection

Regiochemical Differentiation: 2-(4-Bromophenyl)- vs. 4-(4-Bromophenyl)-3,3-difluoropiperidine and Biological Target Engagement

The 2-aryl-3,3-difluoropiperidine scaffold, to which the target compound belongs, has been specifically validated in published gamma-secretase modulator (GSM) programs. Merck researchers reported that 2-aryl-3,3-difluoropiperidine acetic acid analogs were synthesized via selective β-difluorination and advanced to in vivo efficacy studies, with compound 1f demonstrating selective Aβ42 lowering in transgenic APP mice and an excellent 7-day toxicology profile in rats at 250 mg/kg/day (AUC₀–₂₄ = 2100 μM·h) with no Notch-related effects [1]. By contrast, the 4-(4-bromophenyl)-3,3-difluoropiperidine regioisomer (CAS 1334415-91-6) has predicted density of 1.5 ± 0.1 g/cm³ and boiling point of 311.2 ± 42.0 °C , but no corroborated biological target engagement data have been reported in the peer-reviewed literature for this 4-aryl substitution pattern. The 2-aryl regioisomer places the pendant phenyl ring in a divergent trajectory relative to the piperidine N–H bond vector compared to the 4-aryl isomer, altering the spatial presentation of any pharmacophoric elements attached at the para-bromo position.

Scaffold validation Gamma-secretase modulation Regiochemistry–activity relationship

Piperidine Basicity Modulation: 3,3-Difluoro Substitution Reduces pKa by ~1 Unit Relative to Parent Piperidine

Introduction of geminal fluorine atoms at the 3-position of piperidine reduces the basicity of the ring nitrogen through an inductive electron-withdrawing effect. Published comparative pKa analysis on structurally related 3-fluoro- and 3,3-difluoro-GABA analogs demonstrated that each fluorine substitution acidifies both the amino and carboxyl functions by approximately one pKa unit [1]. Extrapolating to the piperidine series, the pKa of the 3,3-difluoropiperidine nitrogen is estimated to be ~9.0–9.5, compared to ~10.6 for unsubstituted piperidine [2]. At physiological pH (7.4), a larger fraction of the difluoro compound remains unprotonated relative to the non-fluorinated analog 2-(4-bromophenyl)piperidine (pKa ~10.0–10.5), enhancing passive membrane permeability while retaining sufficient basicity for lysosomal trapping in target tissues.

Basicity tuning Drug-likeness CNS permeability

Dual Salt-Form Availability: Free Base (98% Purity) and Hydrochloride Salt for Formulation Flexibility

2-(4-Bromophenyl)-3,3-difluoropiperidine is commercially available as the free base (CAS 1784287-38-2) at 98% purity from Leyan , and as the hydrochloride salt (CAS 1892790-19-0, MW 312.58, formula C11H13BrClF2N) . The hydrochloride salt form is typically associated with enhanced aqueous solubility and improved solid-state stability relative to the free base. This dual availability allows procurement teams to select the form most compatible with their downstream chemistry: the free base for direct use in amide coupling or reductive amination without a deprotection step, or the HCl salt for biological assay preparation requiring aqueous solubility. By contrast, the 3-bromo regioisomer (2-(3-bromophenyl)-3,3-difluoropiperidine, CAS 1782307-47-4) is primarily listed without a quantified purity specification from accessible non-excluded vendor sources .

Salt selection Formulation Procurement specification

Density and Boiling Point: Target Compound and 4-Isomer Comparison for Purification Planning

Although the target compound's specific experimental density and boiling point values are not broadly reported in the public domain, the closely related 4-(4-bromophenyl)-3,3-difluoropiperidine regioisomer (CAS 1334415-91-6) has predicted density of 1.5 ± 0.1 g/cm³ and predicted boiling point of 311.2 ± 42.0 °C at 760 mmHg, with a flash point of 142.0 ± 27.9 °C . Given the identical molecular formula (C11H12BrF2N) and molecular weight (276.12), these predicted values reasonably approximate the target compound's physical properties for the purposes of distillation protocol design, solvent selection for recrystallization, and safety data sheet compliance. The relatively high boiling point and moderate density suggest that chromatographic purification (silica gel, normal phase) or recrystallization will be more practical than distillation for laboratory-scale purification.

Purification method selection Physical property database Process chemistry

Highest-Confidence Research Application Scenarios for 2-(4-Bromophenyl)-3,3-difluoropiperidine


Lead Optimization in Gamma-Secretase Modulator (GSM) Programs for Alzheimer's Disease

The 2-aryl-3,3-difluoropiperidine scaffold is directly validated in GSM medicinal chemistry. Researchers at Merck demonstrated that compounds within this class (e.g., compound 1f) achieve selective Aβ42 lowering without affecting Aβ40 production or inducing Notch-related toxicity—a key differentiation from γ-secretase inhibitors [1]. 2-(4-Bromophenyl)-3,3-difluoropiperidine serves as a versatile late-stage diversification intermediate: the para-bromine can be elaborated via Suzuki coupling to introduce aryl, heteroaryl, or alkenyl substituents that probe the GSM allosteric binding site, while the 3,3-difluoro motif maintains the reduced basicity and metabolic stability characteristic of the series. The published in vivo pharmacokinetic benchmark (AUC₀–₂₄ = 2100 μM·h in rat at 250 mg/kg/day p.o.) provides a reference exposure target for analog optimization [1].

HDM2-p53 Protein–Protein Interaction Inhibitor Development for Oncology

The 3,3-disubstituted piperidine pharmacophore has been optimized into orally bioavailable HDM2-p53 inhibitors that achieved tumor regression in human cancer xenograft models [2]. The 2-(4-bromophenyl) substituent in the target compound occupies the lipophilic Leu26 pocket of HDM2, while the piperidine nitrogen can be functionalized with carboxylic acid or amide moieties to engage the Trp23 binding region, as demonstrated by the co-crystal structures of compounds 3, 10, and 21 with HDM2 (PDB 5HMI, resolution 1.74 Å) [2]. The bromine atom provides a reactive handle for introducing solubility-enhancing polar groups or for radiolabeling via halogen exchange, facilitating both lead optimization and preclinical probe development.

Diversified Kinase Inhibitor Library Synthesis Leveraging the Bromo Cross-Coupling Handle

The 5-substituted difluoropiperidine scaffold has been patented for blood-brain barrier-penetrant kinase inhibitors targeting VEGFR2 and FYN kinase for glioblastoma and brain metastasis indications [3]. 2-(4-Bromophenyl)-3,3-difluoropiperidine can serve as a common intermediate for parallel library synthesis: the secondary amine undergoes rapid N-functionalization (acylation, sulfonylation, reductive amination), while the para-bromine participates in Pd-catalyzed Suzuki–Miyaura coupling with diverse boronic acids to generate arrays of analogs for kinase selectivity profiling. The 3,3-difluoro motif confers the reduced basicity and enhanced metabolic stability that differentiate this scaffold from non-fluorinated piperidine-based kinase inhibitors [4].

NR2B Subtype-Selective NMDA Receptor Antagonist Exploration for CNS Disorders

3,3-Difluoropiperidine carbamate heterocycles have been disclosed as NR2B subtype-selective NMDA receptor antagonists, a mechanism with clinical validation in treatment-resistant depression and potential in neurodegenerative disorders [5]. The target compound's 2-(4-bromophenyl)-3,3-difluoropiperidine core maps onto the general scaffold described in these patent filings. The NR2B selectivity of this chemotype is critical: non-selective NMDA antagonists like ketamine produce undesirable psychotomimetic and dissociative side effects, whereas NR2B-selective antagonists are hypothesized to retain antidepressant efficacy with improved tolerability [5]. The para-bromine substituent can be replaced via cross-coupling to fine-tune NR2B affinity and subunit selectivity.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-3,3-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.